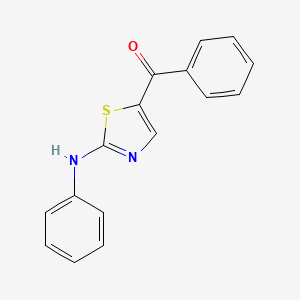

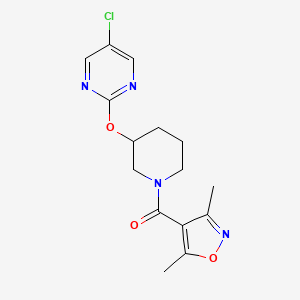

![molecular formula C21H23NO6S B2503657 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-57-9](/img/structure/B2503657.png)

1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains several functional groups and structural features, including a spiro[chroman-2,4’-piperidin]-4-one moiety, a sulfonyl group, and a 2,5-dimethoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve several steps, each targeting a different part of the molecule. Piperidine derivatives, for example, are often synthesized through intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The spiro[chroman-2,4’-piperidin]-4-one moiety, for instance, is a bicyclic structure where the two rings share a single atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl group and the 2,5-dimethoxyphenyl group could impact its solubility and reactivity .Scientific Research Applications

Cytotoxic Activity Against Cancer Cell Lines

A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives, including those with a sulfonyl spacer, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines such as MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). Among these compounds, certain derivatives exhibited potent cytotoxic activity, demonstrating IC50 values ranging from 0.31 to 5.62 μM. Further studies on the most active compounds showed an ability to induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as cytotoxic agents for cancer therapy (Abdelatef et al., 2018).

Pharmacophore in Medicinal Chemistry

Spiro[chromane-2,4'-piperidine]-4(3H)-one is recognized as a crucial pharmacophore in the development of many drugs, drug candidates, and biochemical reagents. Research has highlighted significant advancements in the synthesis of compounds derived from this pharmacophore, focusing on their biological relevance and potential utility in developing new biologically active substances. This emphasizes the structural and functional versatility of spiro[chromane-2,4'-piperidine]-4(3H)-one in medicinal chemistry (Ghatpande et al., 2020).

G-Protein-Coupled Receptor 119 Agonists

A series of spiro[chromane-2,4'-piperidine] derivatives has been discovered as potent agonists for the G-protein-coupled receptor 119 (GPR119), which plays a critical role in glucose homeostasis and energy balance. These compounds were designed to have conformational restrictions that enhance their activity. The optimization of these molecules led to the identification of lead compounds with excellent EC50 values and in vivo efficacy in reducing glucose levels in animal models, indicating their potential for treating diabetes and related metabolic disorders (Koshizawa et al., 2018).

Novel Molecular Designs for Tailoring Polarity

The integration of a spiro-piperidine unit into the design of synthetic bacteriochlorins has been explored to suppress unintended dehydrogenation, allow nitrogen derivatization, and introduce auxochromes for tuning spectral properties. This novel molecular design strategy has been applied to develop bacteriochlorins with tailored polarity, demonstrating the utility of spiro-piperidine motifs in designing near-infrared absorbers with specific photophysical characteristics (Reddy et al., 2013).

Future Directions

properties

IUPAC Name |

1'-(2,5-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6S/c1-26-15-7-8-19(27-2)20(13-15)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVGSCPLGLYQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)